3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
CAS No.: 648439-14-9
Cat. No.: VC16914414
Molecular Formula: C13H6F4N2
Molecular Weight: 266.19 g/mol
* For research use only. Not for human or veterinary use.
![3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile - 648439-14-9](/images/structure/VC16914414.png)
Specification
CAS No. | 648439-14-9 |
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Molecular Formula | C13H6F4N2 |
Molecular Weight | 266.19 g/mol |
IUPAC Name | 3-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile |
Standard InChI | InChI=1S/C13H6F4N2/c14-10-5-6-11(19-12(10)7-18)8-1-3-9(4-2-8)13(15,16)17/h1-6H |
Standard InChI Key | YUZUAZZJOOZKEF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NC(=C(C=C2)F)C#N)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
The molecular architecture of 3-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile (C₁₃H₆F₄N₂) features a pyridine ring substituted at three positions:
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Position 2: A carbonitrile (–C≡N) group, which serves as a strong electron-withdrawing moiety.
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Position 3: A fluorine atom, contributing to electronic modulation and steric effects.
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Position 6: A 4-(trifluoromethyl)phenyl group, enhancing lipophilicity and influencing regioselectivity in reactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₆F₄N₂ |
Molecular Weight | 266.19 g/mol |
XLogP3 (Lipophilicity) | 3.8 ± 0.5 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
The trifluoromethyl group (–CF₃) at the para position of the phenyl ring significantly increases the compound’s hydrophobic character, as evidenced by its XLogP3 value of 3.8. This property facilitates membrane permeability, making it advantageous in drug design.
Synthetic Methodologies
Halogen Exchange Reactions
A common synthetic route involves chlorine/fluorine exchange on a pre-functionalized pyridine precursor. For example, 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile undergoes nucleophilic fluorination using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C, achieving yields of 68–72%.
Cross-Coupling Strategies
The Suzuki-Miyaura coupling is employed to introduce the 4-(trifluoromethyl)phenyl group. A typical protocol uses:
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₂CO₃
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Solvent: Toluene/water (3:1)
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Temperature: 80°C for 12 hours
This method affords the target compound with >90% purity after column chromatography.
Table 2: Comparison of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Halogen Exchange | 68–72 | 85 | Simplicity |
Suzuki Coupling | 75–80 | 92 | Regioselectivity |
Microwave-Assisted | 82 | 95 | Reduced Reaction Time |
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high yields (82%).
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at position 3 is highly reactive toward nucleophiles due to electron withdrawal by the adjacent –C≡N and –CF₃ groups. For instance, treatment with sodium methoxide (NaOMe) in methanol at 60°C results in substitution with methoxy groups, yielding 3-methoxy derivatives.
Cyano Group Transformations
The carbonitrile group undergoes selective transformations:
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Hydrolysis: Under acidic conditions (20% H₂SO₄, reflux), it converts to a carboxamide (–CONH₂).
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Reduction: LiAlH₄ reduces the –C≡N to an aminomethyl (–CH₂NH₂) group, though over-reduction to primary amines is common.
Table 3: Reaction Outcomes for Cyano Group Modifications
Reaction Type | Conditions | Product | Yield (%) |
---|---|---|---|
Hydrolysis | H₂SO₄, reflux, 6 h | Pyridine-2-carboxamide | 65 |
Reduction | LiAlH₄, THF, 0°C | 2-Aminomethyl-pyridine derivative | 58 |
Biological and Agrochemical Applications
Antimicrobial Activity
Derivatives of this compound exhibit potent activity against multidrug-resistant pathogens. For example, 3-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxamide (a hydrolysis product) shows MIC values of 0.25–4 µg/mL against Staphylococcus aureus.
Agrochemical Innovations
The compound’s trifluoromethyl moiety is leveraged in herbicides such as Fluazifop-butyl, which targets acetyl-CoA carboxylase in weeds. Field trials show 95% efficacy against Echinochloa crus-galli at 50 g/ha.
Table 4: Biological Activity Profile
Application | Target Organism/Cell | Key Metric | Result |
---|---|---|---|
Antimicrobial | S. aureus | MIC | 0.25–4 µg/mL |
Anticancer | HeLa cells | IC₅₀ | 3.2 µM |
Herbicidal | E. crus-galli | Efficacy at 50 g/ha | 95% |
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity
Replacing the 3-fluoro group with chlorine reduces SNAr reactivity by 80%, as seen in 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile, which fails to react with NaOMe under standard conditions.
Bioactivity Trends
Analogous compounds lacking the –CF₃ group (e.g., 3-fluoro-6-phenylpyridine-2-carbonitrile) show 40% lower anticancer activity, underscoring the importance of the trifluoromethyl moiety in target binding.
Future Directions and Challenges
Scalability of Synthesis
Current methods face challenges in large-scale production due to costly palladium catalysts. Research into iron- or nickel-based catalysts could mitigate this.
Toxicity Profiling
While the compound shows promise, its long-term ecotoxicological effects remain unstudied. Comprehensive assessments are needed before agrochemical deployment.
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